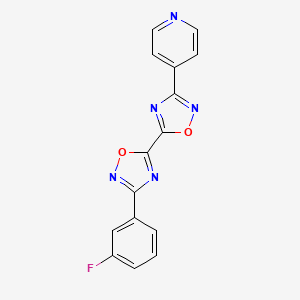

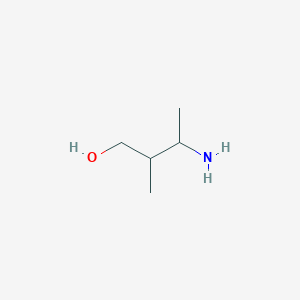

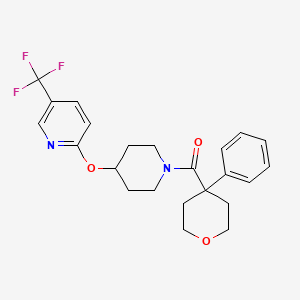

![molecular formula C23H27N3O4S2 B2974502 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-64-0](/img/structure/B2974502.png)

2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a benzamide group, a thiophene ring, and a sulfamoyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom . Sulfamoyl groups are commonly found in sulfonamide antibiotics.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The thiophene ring and benzamide group would contribute to the planarity of the molecule .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique

Anticancer Agents

Thiophene derivatives have been utilized in the synthesis of anticancer agents. The unique structure of thiophene allows for the development of compounds that can interact with specific biological targets, potentially leading to new treatments for various forms of cancer .

Anti-Atherosclerotic Agents

The compound’s derivatives are also used in the synthesis of anti-atherosclerotic agents. These agents can help in the prevention or treatment of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .

Metal Complexing Agents

Due to the sulfur atom present in the thiophene ring, these compounds can act as metal complexing agents. This application is significant in the field of bioinorganic chemistry, where such complexes can be used for catalysis or in the study of metalloproteins .

Development of Insecticides

The structural flexibility of thiophene derivatives allows for the creation of effective insecticides. By targeting specific receptors in insect species, these compounds can be designed to control pest populations without harming other organisms .

Organic Semiconductors

Thiophene-based molecules play a prominent role in the advancement of organic semiconductors. Their ability to conduct electricity while maintaining flexibility makes them ideal for use in electronic devices .

Organic Field-Effect Transistors (OFETs)

The compound’s derivatives are integral in the fabrication of OFETs. These transistors are used in various electronic applications due to their high performance and stability .

Organic Light-Emitting Diodes (OLEDs)

OLED technology benefits from the incorporation of thiophene derivatives, which can improve the light-emitting properties of these diodes. This has implications for the development of more efficient and durable displays .

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Some thiophene derivatives, like the one , have been found to possess anti-inflammatory properties. This makes them potential candidates for the development of NSAIDs, which are commonly used to reduce inflammation and pain .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-3-14-26(15-4-2)32(29,30)17-12-10-16(11-13-17)22(28)25-23-20(21(24)27)18-8-6-5-7-9-19(18)31-23/h3-4,10-13H,1-2,5-9,14-15H2,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCHLHWPFQARDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

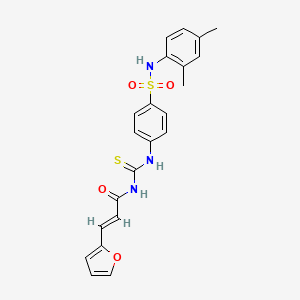

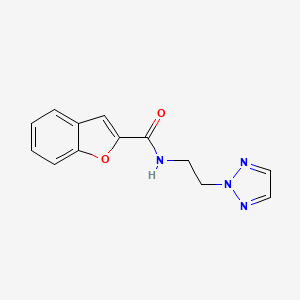

![N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)

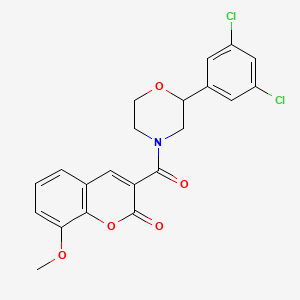

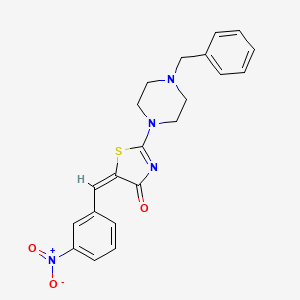

![2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2974424.png)

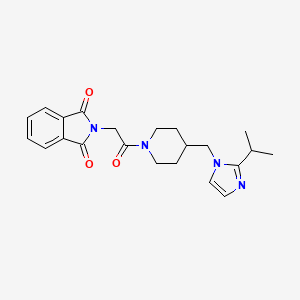

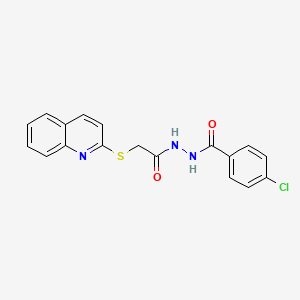

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)

![3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2974431.png)